molecular formula C7H3BrClNO B1278664 3-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 220939-72-0

3-Bromo-4-chlorofuro[3,2-c]pyridine

Cat. No.: B1278664
CAS No.: 220939-72-0
M. Wt: 232.46 g/mol
InChI Key: VJWDCUWEVVDVKR-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of halogenated furanopyridines. It has a molecular formula of C7H3BrClNO and a molecular weight of 232.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-chlorofuro[3,2-c]pyridine involves the bromination of 4-chlorofuro[3,2-c]pyridine. The process typically includes the following steps :

  • A solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride is cooled to -15°C.
  • Bromine is added drop-wise over a fifteen-minute period.
  • The mixture is stirred at ambient temperature for eighteen hours.
  • The solvent is removed in vacuo, and the residue is dissolved in methanol.
  • A solution of 20% aqueous sodium hydroxide is added, and the mixture is stirred for one hour at ambient temperature.
  • The methanol is removed in vacuo, and the residue is partitioned between water and dichloromethane.
  • The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield this compound as a solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The key factors for industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorofuro[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furanopyridines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-4-chlorofuro[3,2-c]pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorofuro[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can be studied for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloropyridine: Similar in structure but lacks the furan ring.

    4-Chlorofuro[3,2-c]pyridine: Similar but without the bromine atom.

    3-Bromo-4-chlorofuran: Similar but lacks the pyridine ring.

Uniqueness

3-Bromo-4-chlorofuro[3,2-c]pyridine is unique due to the presence of both a furan and a pyridine ring, along with halogen substituents. This combination provides distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDCUWEVVDVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443446
Record name 3-bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220939-72-0
Record name 3-bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol, 1.0 eq) in carbon tetrachloride (135 mL) was cooled to −15° C. and bromine (12.13 g, 80 mmol, 1.2 eq) was added drop-wise over a fifteen minute time period. The mixture was stirred at ambient temperature for eighteen hours. The solvent was removed in vacuo, and the residue was dissolved in methanol (250 mL). A solution of 20% aqueous sodium hydroxide (35 mL) was added and the mixture was stirred 1 hour at ambient temperature. The methanol was removed in vacuo, and the residue was partitioned between water (100 mL) and dichloromethane (50 mL). The layers were separated and the aqueous phase was extracted with dichloromethane (50 mL). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent was removed in vacuo to give the title compound (15.45 g, 96%) as a solid. 1H NMR (DMSO-d6,400 MHz) δ 8.54 (s, 1H), 8.37 (d, 1H), 7.87 (d, 1H); RP-HPLC (Conditions f) Rt 11.46 min.; MS: MH+ 232, 234.
Quantity
10.6 g
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reactant
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135 mL
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12.13 g
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Yield
96%

Synthesis routes and methods II

Procedure details

To the solution of 4-chloro-furo[3,2-c]pyridine (4.2 g, 0.03 mol) In CCl4 (77 ml) was added Br2 (2.4 ml, 0.046 mol) at 0° C. and the resultant reaction mixture was stirred for 4 hours at room temperature. The resultant suspension was poured into the mixture of ethyl acetate and 10% Na2SO3. The corresponding organic phase was separated and dried over Na2SO4 and concentrated in vacuo. The crude residue was dissolved in THF (100 ml) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (5.6 ml) was added at 0° C. The resultant reaction mixture was stirred for 2 hours at room temperature and poured into NaHCO3 and ethyl acetate. The organic layers were separated, dried over anhydrous sodium sulfate, filtered and concentrated to dryness. The residue was purified by chromatography on a silica gel column to afford the titled compound (5.4 g) 1H NMR (400 MHz, CDCl3) ppm 8.32 (d, J=5.8 Hz, 1H), 7.72 (s, 1H), 7.44 (d, J=5.8 Hz, 1H), 7.26 (s, 1H).
Quantity
4.2 g
Type
reactant
Reaction Step One
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2.4 mL
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77 mL
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resultant suspension
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-chlorofuro[3,2-c]pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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